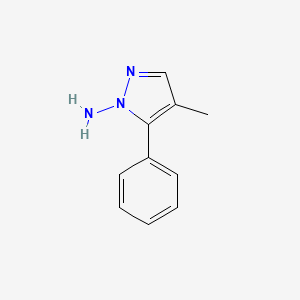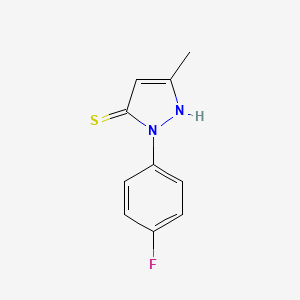
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate thiol reagent under acidic or basic conditions to yield the desired pyrazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, reduced pyrazole derivatives, and substituted fluorophenyl-pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl-pyrazole core but has different substituents, leading to distinct chemical and biological properties.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Eigenschaften
CAS-Nummer |
443919-31-1 |
|---|---|
Molekularformel |
C10H9FN2S |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C10H9FN2S/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 |
InChI-Schlüssel |
IZEVZCKAYJFLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)N(N1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



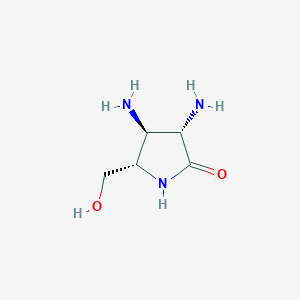

![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
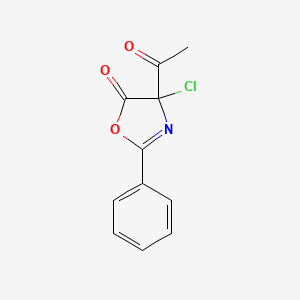
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)



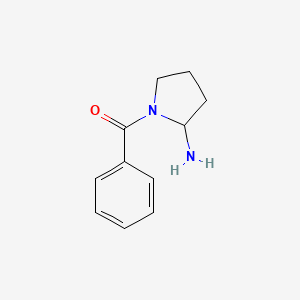
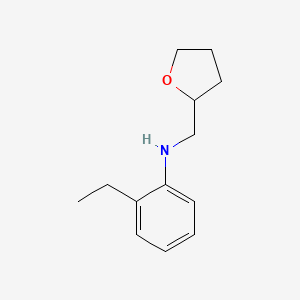
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)

